molecular formula C16H14BrN3O3 B11785076 2-Bromo-N,N-dimethyl-4-(7-methyl-5-nitrobenzo[d]oxazol-2-yl)aniline

2-Bromo-N,N-dimethyl-4-(7-methyl-5-nitrobenzo[d]oxazol-2-yl)aniline

Cat. No.: B11785076
M. Wt: 376.20 g/mol
InChI Key: SNRKSDXODJOMTB-UHFFFAOYSA-N
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Description

2-Bromo-N,N-dimethyl-4-(7-methyl-5-nitrobenzo[d]oxazol-2-yl)aniline is a complex organic compound that features a bromine atom, a dimethylamino group, and a nitrobenzo[d]oxazolyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-N,N-dimethyl-4-(7-methyl-5-nitrobenzo[d]oxazol-2-yl)aniline typically involves multi-step organic reactions. One common approach includes:

    Nitration: Introduction of a nitro group to the benzo[d]oxazole ring.

    Bromination: Addition of a bromine atom to the aniline ring.

    Dimethylation: Alkylation of the aniline nitrogen with methyl groups.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale nitration, bromination, and alkylation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions would be essential to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N,N-dimethyl-4-(7-methyl-5-nitrobenzo[d]oxazol-2-yl)aniline can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution.

Major Products

    Reduction: Conversion of the nitro group to an amine group.

    Substitution: Formation of various substituted aniline derivatives depending on the nucleophile used.

Scientific Research Applications

2-Bromo-N,N-dimethyl-4-(7-methyl-5-nitrobenzo[d]oxazol-2-yl)aniline has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Potential use in the development of bioactive compounds and pharmaceuticals.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of 2-Bromo-N,N-dimethyl-4-(7-methyl-5-nitrobenzo[d]oxazol-2-yl)aniline involves its interaction with specific molecular targets. The bromine and nitro groups play a crucial role in its reactivity and binding affinity to various biological targets. The compound may exert its effects through pathways involving oxidative stress or inhibition of specific enzymes.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-4-methylaniline: Shares the bromine and aniline structure but lacks the nitrobenzo[d]oxazolyl moiety.

    4-Bromo-N,N-dimethylaniline: Similar dimethylamino and bromine groups but lacks the nitrobenzo[d]oxazolyl moiety.

Uniqueness

2-Bromo-N,N-dimethyl-4-(7-methyl-5-nitrobenzo[d]oxazol-2-yl)aniline is unique due to the presence of the nitrobenzo[d]oxazolyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other brominated aniline derivatives and contributes to its specific applications and reactivity.

Properties

Molecular Formula

C16H14BrN3O3

Molecular Weight

376.20 g/mol

IUPAC Name

2-bromo-N,N-dimethyl-4-(7-methyl-5-nitro-1,3-benzoxazol-2-yl)aniline

InChI

InChI=1S/C16H14BrN3O3/c1-9-6-11(20(21)22)8-13-15(9)23-16(18-13)10-4-5-14(19(2)3)12(17)7-10/h4-8H,1-3H3

InChI Key

SNRKSDXODJOMTB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1OC(=N2)C3=CC(=C(C=C3)N(C)C)Br)[N+](=O)[O-]

Origin of Product

United States

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